3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-(1-methylcyclopentyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(4-2-3-5-9)7-6-8(10)12-11-7/h6H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGEOHRPBDIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280572 | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012879-79-6 | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the cyclopentyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable nitrile with an α-haloketone can yield the oxazole ring, which can then be further functionalized to introduce the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-(1-methylcyclopentyl)-1,2-oxazol-5-amine with its analogs:
*Estimated based on analogs. †Predicted range based on cyclopentyl analogs .
Key Observations:
- Steric Effects : Bulky substituents like cyclopentyl or biphenyl may hinder rotational freedom, affecting binding to biological targets.
- Electronic Effects : Electron-withdrawing groups (e.g., difluoromethyl ) reduce amine basicity, while electron-donating aliphatic groups (methylcyclopentyl) may enhance nucleophilicity.
Crystallographic and Supramolecular Features
Crystallographic studies of analogs reveal distinct packing patterns:
- Aromatic Derivatives : Compounds like 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine exhibit π-π stacking and hydrogen bonding (C–H⋯F interactions), stabilizing the crystal lattice.
- Aliphatic Derivatives : The cyclopentyl group in 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine likely promotes van der Waals interactions, as seen in similar aliphatic systems .
- Hydrogen Bonding : The amine group in all analogs participates in N–H⋯O/N hydrogen bonds, critical for supramolecular assembly .
Biological Activity
3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₂O, with a molecular weight of approximately 152.19 g/mol. The structure features an oxazole ring with a methylcyclopentyl group at the 3-position and an amine group at the 5-position. This unique arrangement contributes significantly to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to diverse biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Cellular Signaling : It could influence signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds featuring oxazole rings often exhibit promising pharmacological properties. Below is a summary of the potential biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial infections. |
| Anticancer | Possible cytotoxic effects on cancer cells, warranting further investigation. |
| Enzyme Inhibition | Interaction with enzymes leading to inhibition or modulation of activity. |
Anticancer Activity
Studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, research on oxazole derivatives has shown their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain oxazole compounds inhibited the epidermal growth factor receptor (EGFR), which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of oxazole derivatives suggest that this compound may also possess antibacterial properties. Compounds with similar structures have been screened against pathogens such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Oxazole Derivatives : Utilizing condensation reactions between β-enamino ketoesters and hydroxylamine.
- Purification : Employing chromatographic techniques to isolate the desired compound with high purity.
Q & A
Q. What are the standard synthetic routes for preparing 3-(1-methylcyclopentyl)-1,2-oxazol-5-amine, and how is reaction progress monitored?
The compound can be synthesized via condensation reactions between substituted cyclopentyl aldehydes and hydroxylamine derivatives under reflux conditions. For example, a similar oxazol-5-amine derivative was prepared by heating 1,3-benzodioxol-5-carbaldehyde and 5-amino-3,4-dimethylisoxazole in ethanol for 3 hours, with reaction progress monitored via thin-layer chromatography (TLC) . Purification typically involves recrystallization from methanol-chloroform mixtures to yield crystalline products .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : To confirm substituent positions and cyclopentyl group integration.
- IR Spectroscopy : Identifies amine (-NH₂) and oxazole ring vibrations (C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in related oxazol-5-amine structures) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction data are collected using instruments like the Bruker Kappa APEXII CCD. Structures are solved via direct methods (e.g., SHELXS) and refined using SHELXL, which handles anisotropic displacement parameters and hydrogen atom positioning . For visualization, ORTEP-3 or WinGX is employed to generate thermal ellipsoid plots .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
For disordered regions, split-atom models with occupancy factors are applied in SHELXL. Twinning is addressed using the TWIN/BASF commands, and high-resolution data (>1.0 Å) improve refinement accuracy. Validation tools like PLATON or checkCIF identify symmetry violations . For example, a related oxazol-5-amine structure required iterative refinement to resolve methyl group disorder, achieving a final R value of 0.045 .
Q. What strategies optimize regioselectivity during functionalization of the oxazole ring?
Electrophilic substitution at the oxazole 4-position is favored due to electron-donating amine groups. Computational modeling (e.g., DFT) predicts reactive sites, while experimental validation uses NMR titration or X-ray crystallography to confirm substitution patterns. For example, 3,4-dimethyl substituents in similar compounds direct further functionalization via steric and electronic effects .
Q. How do intermolecular interactions influence supramolecular assembly in crystalline states?
Graph set analysis (e.g., R₂²(6) motifs) reveals hydrogen-bonding networks stabilizing the lattice. In N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine, C–H⋯O bonds form inversion dimers, while π–π stacking (centroid distances ~3.7 Å) and C–H⋯π interactions enhance stability . These patterns guide cocrystal design for improved solubility or bioavailability.
Q. How are reaction by-products or impurities identified and mitigated during synthesis?
- HPLC-MS : Detects low-abundance impurities.
- Recrystallization Solvent Screening : Polar/non-polar mixtures (e.g., ethanol-hexane) selectively isolate the target compound .
- Kinetic Studies : Optimize reaction time/temperature to minimize side reactions (e.g., over-oxidation of the cyclopentyl group).
Methodological Considerations
Q. What computational tools predict the compound’s reactivity or spectroscopic properties?
- Gaussian or ORCA : Simulate IR/NMR spectra via density functional theory (DFT).
- Mercury (CCDC) : Models crystal packing and intermolecular interactions from XRD data .
- AutoDock : Screens binding affinities if the compound has biological targets.
Q. How are stability and degradation profiles assessed under varying conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
- Accelerated Aging Studies : Expose the compound to humidity/light (ICH Q1A guidelines) and monitor decomposition via LC-MS.
Q. What protocols validate hydrogen atom positions in XRD structures?
Hydrogen atoms are placed geometrically (e.g., riding models) and refined with isotropic displacement parameters. For methyl groups, AFIX 137 (SHELXL) applies idealized tetrahedral geometry . Difference Fourier maps confirm positions in high-resolution datasets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
